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Compound of Interest

Compound Name: (2R)-1,1-dimethoxypropan-2-ol
CAS No.: 96503-30-9
Cat. No.: B3069014
Get Quote
. J

Executive Summary & Chemical Identity

(2R)-2-hydroxypropionaldehyde dimethyl acetal (also known as (2R)-1,1-dimethoxypropan-2-
ol) is a versatile chiral building block used extensively in the asymmetric synthesis of
polyketides, carbohydrates, and pharmaceutical intermediates.[1] Derived from the "chiral pool"
(specifically D-lactic acid derivatives), it serves as a reliable source of a pre-installed
stereocenter, allowing researchers to introduce chirality early in a synthetic sequence without
the need for expensive asymmetric catalysis.

This guide details the structural characteristics, synthesis via reductive acetalization, and
strategic applications of this compound in drug development.

Chemical Identification
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Structural Characterization & Physicochemical
Profile[4]
Stereochemistry & Configuration

The (2R)-configuration of the hydroxyl group is the critical feature of this reagent. It is
chemically correlated to D-lactic acid.[2]

 Priority Assignment (Cahn-Ingold-Prelog):
o -OH (Highest priority)
o -CH(OMe): (Acetal carbon bonded to two oxygens)[2]

o -CHs (Methyl group)[2]

[¢]

-H (Lowest priority)

e Result: When the hydrogen is oriented away from the viewer, the sequence 1 - 2 - 3
traces a Clockwise path, confirming the (R) configuration.

Spectroscopic Signature
« 1H NMR (CDCls, 400 MHz):

o & ~4.25 ppm (d, 1H, Acetal -CH-); Characteristic doublet due to coupling with the adjacent
chiral proton.

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b3069014?utm_src=pdf-body-href
https://www.chem.purdue.edu/jmol/nmr/acdime.html
https://www.chem.purdue.edu/jmol/nmr/acdime.html
https://www.chem.purdue.edu/jmol/nmr/acdime.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3069014?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o & ~3.80 ppm (m, 1H, Chiral -CHOH-).

o 0 ~3.40 ppm (s, 6H, -OCH?:); Diastereotopic splitting may be observed due to the adjacent
chiral center.

o 6 ~1.15 ppm (d, 3H, -CH3).

e Physical State: Colorless to pale yellow liquid.[2]
e Boiling Point: ~60-65 °C at 12 mmHg (estimated); ~150 °C at 760 mmHg.[2]

o Optical Rotation: Dextrorotatory (+).[2] (Note: The (S)-enantiomer derived from L-lactate is
levorotatory).

Synthesis: Reductive Acetalization Pathway

The most robust synthesis involves the partial reduction of Ethyl D-Lactate using
Diisobutylaluminum hydride (DIBAL-H), followed by in situ trapping or subsequent acetalization.
Direct isolation of the intermediate aldehyde (lactaldehyde) is discouraged due to its tendency
to dimerize.[2]

Reaction Mechanism & Workflow

The synthesis relies on the controlled reduction of the ester to a tetrahedral aluminum
intermediate, which is stable at low temperatures (-78 °C). Quenching with methanol and acid
converts this intermediate directly into the dimethyl acetal, bypassing the unstable free
aldehyde.[2]

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.chem.purdue.edu/jmol/nmr/acdime.html
https://www.chem.purdue.edu/jmol/nmr/acdime.html
https://www.chem.purdue.edu/jmol/nmr/acdime.html
https://www.chem.purdue.edu/jmol/nmr/acdime.html
https://www.chem.purdue.edu/jmol/nmr/acdime.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3069014?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

( )

s FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 1: Synthetic pathway from Ethyl D-Lactate to the target acetal via DIBAL-H reduction.

Detailed Experimental Protocol

Objective: Synthesis of (2R)-1,1-dimethoxypropan-2-ol from Ethyl D-lactate.

Reagents:

Ethyl D-lactate (1.0 equiv)

DIBAL-H (1.1 equiv, 1.0 M in hexanes)

Anhydrous Dichloromethane (DCM)

Methanol (anhydrous)

p-Toluenesulfonic acid (p-TsOH, catalytic)

Procedure:

e Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add Ethyl D-lactate
(e.g., 10 mmol) and anhydrous DCM (50 mL). Cool the solution to -78 °C (dry ice/acetone
bath).
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e Reduction: Add DIBAL-H solution dropwise via syringe pump over 30 minutes. Maintain
internal temperature below -70 °C to prevent over-reduction to the diol.[2] Stir at -78 °C for 2
hours.

e Quench & Acetalization:

o Method A (Direct): Add anhydrous Methanol (10 mL) slowly at -78 °C. Remove the cooling
bath and allow to warm to O °C. Add p-TsOH (50 mg) and stir for 12 hours.

o Method B (Rochelle's Salt): Quench with MeOH, then add saturated aqueous Rochelle’s
salt (potassium sodium tartrate) to break the aluminum emulsion.[2] Extract the crude
lactaldehyde (keep cold!) and immediately reflux in MeOH with p-TsOH.

o Workup: Neutralize the acid with solid NaHCOs or Triethylamine.[2] Filter off solids and
concentrate the filtrate under reduced pressure.[2]

 Purification: Distill the crude oil under reduced pressure (vacuum distillation) to obtain the
pure acetal.

Applications in Drug Discovery

The (2R)-acetal moiety serves as a "masked" aldehyde that allows for orthogonal reactivity.[2]
The acetal is stable to basic and nucleophilic conditions (e.g., Grignard reagents, hydrides) but
can be unmasked to the aldehyde with mild acid.

Strategic Utility
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Reactivity Flowchart

The compound's utility lies in its ability to undergo diverse transformations while preserving the
chiral center.[2]
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Figure 2: Divergent synthetic applications. The acetal protects the aldehyde while the alcohol is
modified, or the alcohol is protected to allow aldehyde chemistry.

Safety & Handling (MSDS Highlights)

» Flammability: Highly flammable liquid (Flash point < 23 °C).[2] Store under inert gas
(Argon/Nitrogen).

o Storage: Hygroscopic. Store in a cool, dry place (2-8 °C recommended). Moisture will slowly
hydrolyze the acetal to the aldehyde.[2]

o Toxicity: Irritating to eyes and skin.[2] Use standard PPE (gloves, goggles, fume hood).[2]
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¢ Organic Syntheses. "Reduction of Esters to Aldehydes/Acetals using DIBAL-H." Org. Synth.
(General Protocol Reference). [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. (2R)-1,1-Dimethoxy-2-propanol | C5H1203 | CID 11040685 - PubChem
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¢ 2. acetaldehyde dimethyl acetal [chem.purdue.edu]

¢ To cite this document: BenchChem. [Technical Guide: (2R)-2-Hydroxypropionaldehyde
Dimethyl Acetal[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3069014#2r-2-hydroxypropionaldehyde-dimethyl-
acetal-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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